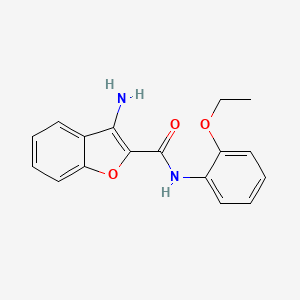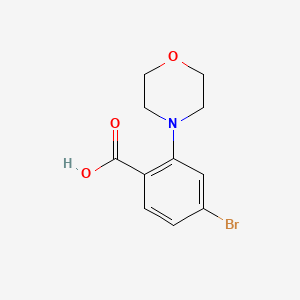
4-Bromo-2-morpholinobenzoic acid
Overview
Description
4-Bromo-2-morpholinobenzoic acid is a chemical compound with the CAS Number: 1099687-03-2 . It has a molecular weight of 286.13 and its IUPAC name is 4-bromo-2-(4-morpholinyl)benzoic acid . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-morpholinobenzoic acid is 1S/C11H12BrNO3/c12-8-1-2-9 (11 (14)15)10 (7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2, (H,14,15) . This indicates the presence of a bromine atom on the benzene ring and a morpholine group attached to the benzene ring.Physical And Chemical Properties Analysis
4-Bromo-2-morpholinobenzoic acid is a solid at room temperature . The compound should be stored in a dry room .Scientific Research Applications
Synthesis of HIV-1 Inhibitors
A study detailed an efficient route to a second-generation NNRTI drug candidate, DPC 963, using a beta-amino alcohol derived from the addition of morpholine, demonstrating the significance of morpholine derivatives in pharmaceutical synthesis (Kauffman et al., 2000).
Advanced Organic Synthesis Techniques
Research into the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones from reactions involving morpholine showcases the compound's role in the development of cyclic derivatives with potential biological activities (Jagodziński et al., 2000).
Antimicrobial and Modulating Activity
A study on the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine underlines the importance of morpholine derivatives in combating antibiotic resistance, highlighting the compound's role in enhancing the efficacy of other antibiotics (Oliveira et al., 2015).
Environmental Toxicology and Antioxidant Activity
Research on bromophenols, related to the bromo component of 4-Bromo-2-morpholinobenzoic acid, shows their antioxidant activity and potential environmental impact. One study demonstrated the antioxidant effect of four bromophenols from red algae, emphasizing the environmental relevance and biological activity of brominated compounds (Olsen et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYELNCRQYNFNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655926 | |
| Record name | 4-Bromo-2-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-morpholinobenzoic acid | |
CAS RN |
1099687-03-2 | |
| Record name | 4-Bromo-2-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



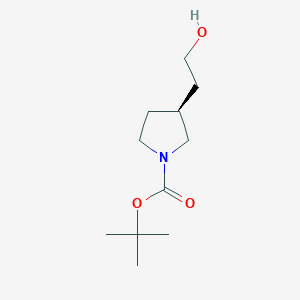

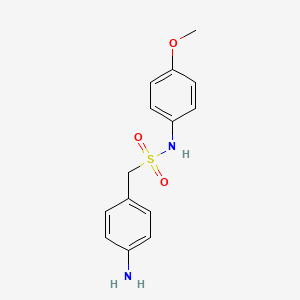
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
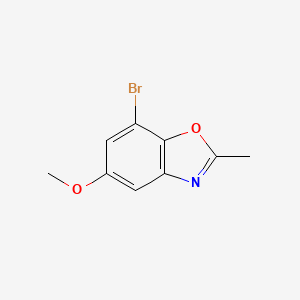

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)

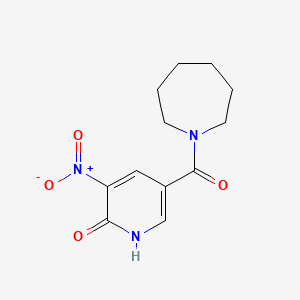


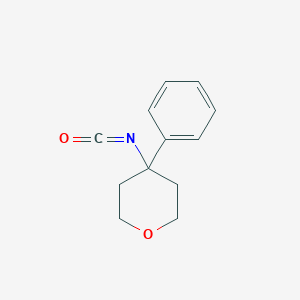
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
